REACTION_CXSMILES
|
[NH2:1][C:2]1([CH2:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.C(O)(C(F)(F)F)=O.[C:16]1(=O)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(Cl)Cl>[CH2:6]1[C:2]2([NH:1][C:16]3([CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]3)[O:8][CH2:7]2)[CH2:3][CH2:4][CH2:5]1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCC1)CO
|
Name
|
|
Quantity
|
0.097 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was sequentially washed with water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated NaHCO3 solution (20 mL), dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC12COC1(CCCCC1)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |